molecular formula C18H17N3O5 B14990106 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide

Cat. No.: B14990106
M. Wt: 355.3 g/mol
InChI Key: VCHZEPJTQOUIIL-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a 1,2,5-oxadiazole ring, which is often associated with various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide typically involves multiple steps. One common method starts with the preparation of the 1,2,5-oxadiazole ring, followed by the introduction of the 3,4-dimethoxyphenyl and phenoxyacetamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the oxadiazole ring.

    Reduction: This can lead to the formation of different derivatives with altered biological activities.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide include:

  • 3,4-Dimethoxyphenethylamine
  • 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone

Uniqueness

What sets this compound apart is its unique combination of the 1,2,5-oxadiazole ring with the 3,4-dimethoxyphenyl and phenoxyacetamide groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide

InChI

InChI=1S/C18H17N3O5/c1-23-14-9-8-12(10-15(14)24-2)17-18(21-26-20-17)19-16(22)11-25-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,21,22)

InChI Key

VCHZEPJTQOUIIL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3)OC

Origin of Product

United States

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